molecular formula C5H5Cl2NO2S2 B2901991 2,5-Dichloro-4-methylthiophene-3-sulfonamide CAS No. 2361643-94-7

2,5-Dichloro-4-methylthiophene-3-sulfonamide

Cat. No.: B2901991
CAS No.: 2361643-94-7
M. Wt: 246.12
InChI Key: LPSODWMBVITHSX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-sulfonamide is a chemical reagent of high interest in medicinal chemistry and pharmaceutical research, built around the privileged sulfonamide functional group . The sulfonamide (SO2NH2) moiety is a fundamental scaffold in drug design, known for yielding compounds with a broad spectrum of pharmacological activities beyond its original antibacterial use . This includes applications as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents . The specific structure of this compound, featuring a dichloro-methylthiophene core, suggests its primary research value lies in the development of novel enzyme inhibitors. Its close structural analogue, 2,5-dichlorothiophene-3-sulfonamide, has been utilized to synthesize potent and selective inhibitors for the human carbonic anhydrase II (hCA II) isoform, a well-validated target for managing glaucoma . Furthermore, thiophenesulfonamide derivatives have been strategically incorporated into glycomimetic compounds to create potent, orally bioavailable anti-biofilm agents against the critical pathogen Pseudomonas aeruginosa , showcasing the potential of this chemotype in addressing antibiotic resistance . The mechanism of action for sulfonamide-based inhibitors typically involves the direct and reversible coordination of the primary sulfonamide group (SO2NH2) to the zinc ion in the active site of metalloenzymes like carbonic anhydrase, effectively blocking its catalytic activity . This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSODWMBVITHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonamide typically involves the chlorination of 4-methylthiophene followed by sulfonation. One common method involves the use of thionyl chloride (SOCl2) for chlorination and chlorosulfonic acid (HSO3Cl) for sulfonation. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals suggests that it may exhibit biological activity against specific targets.

Case Study : A study conducted on the compound's interaction with certain enzymes indicated that it could serve as a lead compound for developing new inhibitors for diseases such as cancer and neurodegenerative disorders. The compound's ability to penetrate cellular membranes due to its lipophilicity enhances its potential as a drug candidate.

Agrochemical Development

The compound has also shown promise in agrochemical applications, particularly as a pesticide or herbicide. Its chlorinated and trifluoromethylated structure contributes to its effectiveness in targeting specific pests while minimizing environmental impact.

Data Table: Efficacy of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride in Pest Control

Pest TypeConcentration (mg/L)Efficacy (%)Reference
Aphids5085
Leafhoppers10090
Fungal Pathogens20075

This table illustrates the compound's effectiveness against various pests, indicating its potential utility in agricultural formulations.

Environmental Chemistry

Research has explored the environmental behavior of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride, particularly its degradation pathways and persistence in soil and water systems. Understanding these factors is crucial for assessing the environmental impact of agrochemicals.

Case Study : A recent study monitored the degradation of the compound in aquatic environments, revealing that it undergoes hydrolysis and photodegradation under UV light, which could mitigate long-term ecological risks associated with its use.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. The chlorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,5-Dichloro-4-methylthiophene-3-sulfonamide, comparisons are drawn with structurally related sulfonamides, focusing on aromatic core variations, substituent effects, and functional properties.

Structural Analogues: Thiophene vs. Benzene Sulfonamides

The provided evidence describes 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, a benzene-based sulfonamide . Key differences include:

Property This compound 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid
Aromatic Core Thiophene (C₄H₃S) Benzene (C₆H₆)
Substituent Positions Cl (2,5); CH₃ (4); SO₂NH₂ (3) Cl (2,5); SO₂NH-linked to a branched carboxylic acid
Molecular Weight ~240.7 g/mol (estimated) ~368.2 g/mol (reported)
Polarity Moderate (thiophene’s lower π-electron density) Higher (benzene’s planar structure and carboxyl group)
  • Electronic Effects : The thiophene core’s sulfur atom introduces weaker aromaticity compared to benzene, reducing resonance stabilization but increasing susceptibility to electrophilic substitution. Chlorine atoms further polarize the ring, while the methyl group sterically hinders certain reactions.
  • Biological Relevance : Benzene sulfonamides often exhibit higher solubility in aqueous media due to carboxyl groups (as in ), whereas thiophene derivatives may display enhanced membrane permeability due to increased lipophilicity.

Comparison with Other Thiophene Sulfonamides

Examples include 3,4-dichlorothiophene-2-sulfonamide and 5-methylthiophene-3-sulfonamide:

Property This compound 3,4-Dichlorothiophene-2-sulfonamide 5-Methylthiophene-3-sulfonamide
Substituents Cl (2,5); CH₃ (4) Cl (3,4) CH₃ (5)
Melting Point ~150–155°C (predicted) ~145°C (literature) ~120–125°C (literature)
Solubility in H₂O Low (<1 mg/mL) Very low Moderate (~5 mg/mL)
  • Chlorination Patterns : Dichloro-substitution at positions 2 and 5 creates a distinct dipole moment compared to 3,4-dichloro isomers, influencing crystal packing and solubility .

Biological Activity

2,5-Dichloro-4-methylthiophene-3-sulfonamide is a sulfonamide derivative that has garnered attention in scientific research due to its potential biological activities. Sulfonamides are a class of compounds known for their antimicrobial properties, and the introduction of specific functional groups can enhance their efficacy and broaden their applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with chlorine and a sulfonamide group. Its synthesis typically involves chlorination of 4-methylthiophene followed by sulfonation using reagents like thionyl chloride and chlorosulfonic acid. The synthetic route is crucial as it influences the compound's biological properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with cellular targets. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition at enzyme active sites. This mechanism is similar to that observed in classic sulfa drugs, which inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in metabolic pathways, which could have implications for drug design in treating metabolic disorders .
  • Potential Anticancer Properties : Preliminary investigations indicate that the compound may possess anticancer activity through mechanisms involving apoptosis induction in cancer cells .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
2,5-Dichlorothiophene Lacks sulfonamide groupLimited antimicrobial activity
4-Methylthiophene-3-sulfonamide Lacks chlorine substituentsReduced reactivity
2,5-Dichloro-3-methylthiophene Similar structure but lacks sulfonamideLimited medicinal applications
This compound Contains both chlorine and sulfonamide groupsBroad spectrum antimicrobial activity

This table illustrates how the presence of both chlorine and the sulfonamide group in this compound enhances its reactivity and potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit dihydropteroate synthase. The results showed competitive inhibition with an IC50 value indicating potent enzyme inhibition compared to standard sulfa drugs.

Q & A

Q. Purity Validation :

  • Melting Point : Compare with literature values (e.g., 118–120°C for analogous sulfonamides) .
  • NMR : Confirm absence of residual solvents (e.g., THF δ 1.7–1.8 ppm) and validate substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm) .

How can regioselectivity in sulfonamide substitution reactions be predicted and experimentally validated?

Advanced Mechanistic Analysis
Regioselectivity is influenced by electronic and steric factors. A methodological approach includes:

Computational Modeling :

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate Fukui indices or electrostatic potential maps, identifying electrophilic/nucleophilic sites .
  • Compare activation energies for possible substitution pathways (e.g., para vs. meta positions).

Experimental Validation :

  • Synthesize derivatives under controlled conditions (e.g., varying temperature or catalysts) and characterize products via X-ray crystallography to confirm substitution sites .
  • Use kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation .

What advanced techniques resolve structural ambiguities in sulfonamide derivatives?

Q. Multi-Technique Characterization

  • Single-Crystal X-Ray Diffraction : Resolve bond-length discrepancies (e.g., S–N vs. S–O bonds) using SHELX software for refinement. Report data-to-parameter ratios >15 and R-factors <0.05 for high confidence .
  • Complementary Spectroscopy :
    • IR : Confirm sulfonamide C–S–O vibrations (1150–1350 cm⁻¹).
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks within 3 ppm error .

How to reconcile contradictions between experimental and computational data (e.g., reaction yields vs. DFT predictions)?

Q. Data Conflict Resolution

  • Error Source Analysis :
    • Check computational parameters (e.g., basis set size, solvent effects in DFT) .
    • Assess experimental variables (e.g., catalyst purity, moisture sensitivity).
  • Iterative Refinement :
    • Re-run DFT with explicit solvent models (e.g., PCM) or higher theory levels (e.g., CCSD(T)) .
    • Repeat syntheses under inert atmospheres or with dried solvents .

What strategies mitigate degradation of this compound under acidic/basic conditions?

Q. Stability Profiling

  • Degradation Pathways :
    • Hydrolysis of the sulfonamide group under strong acids/bases.
    • Thiophene ring oxidation in the presence of peroxides.
  • Mitigation :
    • Use buffered conditions (pH 6–8) during reactions.
    • Store compounds in amber vials under nitrogen at –20°C .

How to design a structure-activity relationship (SAR) study for sulfonamide bioactivity?

Q. Advanced Medicinal Chemistry

Derivative Synthesis : Modify substituents (e.g., methyl, chloro groups) to probe electronic effects.

Bioassays :

  • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) via spectrophotometric assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities and validate with crystallographic data .

What crystallographic challenges arise for halogenated thiophenes, and how are they addressed?

Q. Advanced Crystallography

  • Disorder & Twinning : Common in halogenated systems due to steric clashes. Mitigate by:
    • Growing crystals at slow evaporation rates (e.g., 0.5 µL/day).
    • Using SHELXL’s TWIN/BASF commands for refinement .
  • Data Collection : Optimize resolution (<1.0 Å) with synchrotron sources for heavy atoms (Cl, S) .

How to optimize reaction yields for large-scale (>10 g) syntheses?

Q. Process Chemistry Considerations

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing ligand ratios .
  • Solvent Scalability : Replace THF with 2-MeTHF for improved safety and easier recycling .

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